tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
The compound “tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic compound, which means it contains two rings that share a single atom . The compound contains several functional groups including a tert-butyl group, a carboxylate ester group, a fluorine atom, and an iodomethyl group. The presence of these functional groups suggests that this compound could be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic system. The spirocyclic system itself is made up of a six-membered ring and a four-membered ring sharing a single carbon atom . The presence of the fluorine and iodine atoms could also have a significant effect on the molecular structure, as these atoms are quite electronegative and can form strong bonds with carbon .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The presence of the ester group suggests that it could undergo reactions such as hydrolysis or reduction . The iodomethyl group could potentially undergo a variety of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorine and iodine atoms could increase its density and boiling point compared to similar compounds without these atoms .Scientific Research Applications
Photochemical and Thermal Rearrangement of Oxaziridines
The study by Lattes et al. (1982) provided experimental evidence supporting the stereoelectronic theory, explaining the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines, potentially applicable for understanding the behavior of compounds like tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate under similar conditions Lattes et al., 1982.
Synthesis and Molecular Structure
Moriguchi et al. (2014) synthesized and characterized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, through intramolecular lactonization. This research illustrates the synthetic versatility of tert-butyl-substituted compounds for constructing complex molecular architectures, which is relevant to the study of this compound Moriguchi et al., 2014.
Reaction Pathways
Moskalenko and Boev (2012) developed a general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, which may be utilized for preparing biologically active heterocyclic compounds. This approach could inform the synthesis and applications of this compound in creating novel heterocyclic structures Moskalenko & Boev, 2012.
Synthesis of Bifunctional Compounds
Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility for further selective derivation. This research highlights the potential of tert-butyl-substituted spirocyclic compounds for accessing new chemical spaces, which may apply to the exploration of this compound for similar purposes Meyers et al., 2009.
Enantioselective Synthesis
Campbell et al. (2009) achieved an efficient enantioselective synthesis of a potent CCR2 antagonist intermediate through iodolactamization, which could provide insights into enantioselective synthesis strategies for related tert-butyl-substituted spirocyclic compounds Campbell et al., 2009.
Safety and Hazards
Future Directions
Spirocyclic compounds are an area of active research in organic and medicinal chemistry, and new methods for their synthesis and applications in drug discovery are continually being developed . This particular compound, with its combination of functional groups, could potentially be a useful building block in the synthesis of new pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FINO4/c1-10(2,3)19-9(17)15-6-11(7-15)4-8(16)18-12(11,13)5-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANRAQQNPFEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2(CI)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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